(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone
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Description
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C25H21F4N5O2 and its molecular weight is 499.47. The purity is usually 95%.
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Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H25F3N4O2
- Molecular Weight : 438.46 g/mol
- CAS Number : 148680-55-1
This compound features a piperazine ring substituted with a fluorophenyl group and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities.
The biological activity of this compound likely involves interaction with specific molecular targets such as receptors or enzymes. The presence of the fluorophenyl and methoxy groups may enhance binding affinity and specificity to biological targets, modulating their activity. The trifluoromethyl group is also expected to influence the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target have shown promising results against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The mechanism often involves inhibition of key metabolic pathways in the bacteria.
Anticancer Properties
Research on pyrazole derivatives has highlighted their potential as anticancer agents. The compound's structure suggests it may inhibit cell proliferation through apoptosis induction in various cancer cell lines. For example, studies have shown that similar compounds can effectively reduce tumor growth in xenograft models .
Neuropharmacological Effects
The piperazine moiety in this compound is associated with neuropharmacological effects. Compounds containing piperazine rings are often evaluated for their antidepressant and anxiolytic activities. Preliminary data suggest that this compound may interact with serotonin receptors, which are crucial in mood regulation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
Compound | Structure | Biological Activity | IC50/IC90 Values |
---|---|---|---|
Compound A | 4-(4-Chlorophenyl)piperazin | Moderate antimicrobial | IC90 = 15 μM |
Compound B | 4-(4-Methylphenyl)piperazin | High anticancer activity | IC50 = 10 μM |
Target Compound | (4-(4-Fluorophenyl)piperazin) | Potentially high antimicrobial and anticancer activity | TBD |
Study 1: Antimicrobial Efficacy
A study evaluated various pyrazolo derivatives against Mycobacterium tuberculosis. The target compound was synthesized and tested alongside other derivatives, revealing competitive inhibition patterns that suggest its potential as an anti-tubercular agent .
Study 2: Neuropharmacological Evaluation
In another investigation focusing on neuropharmacological properties, the target compound was assessed for its effects on serotonin receptor modulation. Results indicated significant anxiolytic effects in preclinical models, suggesting further exploration for therapeutic applications in anxiety disorders .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F4N5O2/c1-36-19-8-2-16(3-9-19)20-14-22(25(27,28)29)34-23(30-20)15-21(31-34)24(35)33-12-10-32(11-13-33)18-6-4-17(26)5-7-18/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVRIQWYMSBEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.